N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide
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Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has focused on the synthesis of novel compounds containing arylthio/sulfinyl/sulfonyl groups, which exhibit promising herbicidal and insecticidal activities. While the specific compound is not directly mentioned, this research area explores the synthesis of related compounds with potential applications in agriculture and pest control, highlighting the interest in developing new chemicals with enhanced biological activities (Wang et al., 2015).
Molecular Docking Studies
Molecular docking studies and the crystal structure analysis of related tetrazole derivatives have been conducted to understand their interactions within biological systems, such as inhibiting cyclooxygenase-2 (COX-2) enzymes. These studies are crucial for the design of new drugs with improved efficacy and specificity (Al-Hourani et al., 2015).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-14-18(27-20(23-14)16-9-5-6-10-17(16)21)13-22-19(24)11-12-28(25,26)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSAARDCMBRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.